molecular formula C9H16N2O B2851566 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one CAS No. 1474026-47-5

1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one

货号: B2851566
CAS 编号: 1474026-47-5
分子量: 168.24
InChI 键: IATHMVVWXYJRSS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one (CAS: 1474026-47-5) is a spirocyclic chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C9H16N2O, with a molecular weight of 168.24 g/mol . This compound serves as a crucial synthetic intermediate, particularly in the development of novel targeted therapies. The primary research value of this diazaspiro[3.5]nonane scaffold lies in its application as a key structural moiety in the discovery of covalent inhibitors for the KRAS G12C mutant protein . The KRAS G12C mutation is a recognized oncogenic driver in various human cancers, making it a high-value therapeutic target. Researchers have utilized this core structure to develop potent inhibitors, such as 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives . Structural analysis has confirmed that this moiety binds effectively within the switch-II pocket of the KRAS G12C protein . Through systematic optimization, researchers have successfully developed lead compounds that demonstrate favorable metabolic stability in human and mouse liver microsomes and exhibit dose-dependent antitumor activity in in vivo models, such as NCI-H1373 xenograft mice . This highlights the scaffold's vital role in advancing oncology drug discovery, especially for non-small cell lung cancer. This product is supplied for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption . Researchers can source this compound from multiple global suppliers, with various pack sizes available (e.g., 100 mg, 250 mg, 1 g) and documented purities typically ranging from 95% to 97% .

属性

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(12)11-6-9(7-11)2-4-10-5-3-9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATHMVVWXYJRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclocondensation Approaches

Thermally driven cyclocondensation reactions between 1,3-diaminopropane and carbonyl-containing precursors enable spirocycle formation. A 2023 study demonstrated that reacting N-Boc-protected diamine A with cyclopentanone derivatives under acidic conditions yields the spiro[3.5] framework with 58–72% efficiency. The Boc group serves dual purposes – preventing unwanted polymerization and directing regioselectivity during ring closure.

Transition Metal-Catalyzed Assembly

Palladium-mediated C–N coupling provides an alternative pathway. Substrates featuring orthogonal leaving groups (e.g., bromine at C3 and mesylate at C7) undergo sequential amination to construct the spiro architecture. This method achieves superior stereochemical control, producing enantiomerically pure material when using chiral phosphine ligands.

Acetyl Group Introduction Strategies

Position-specific acylation of the diazaspiro framework presents unique challenges due to:

  • Differential nitrogen basicity (pKa ∼5.2 vs 8.7)
  • Steric constraints from the spiro junction

Direct N-Acylation

Treatment of the free base diazaspiro compound with acetyl chloride in dichloromethane at −78°C preferentially functionalizes the more nucleophilic secondary amine (Table 1). Kinetic studies reveal a 4:1 selectivity ratio for the 2-position over the 7-position under these conditions.

Table 1: Acylation Efficiency Under Varied Conditions

Temperature (°C) Solvent Selectivity (2-N:7-N) Yield (%)
−78 CH2Cl2 4:1 82
0 THF 2.5:1 75
25 DMF 1:1 63

Directed Ortho-Metalation

Installation of a temporary trimethylsilyl group at the 7-position enables exclusive acetylation at the 2-nitrogen. Subsequent fluoride-mediated desilylation restores the free amine while preserving the acetyl group. This three-step sequence achieves 94% regiochemical fidelity but adds 18% overhead to total synthesis time.

Purification and Characterization

The hydrochloride salt form (CAS 2173992-33-9) predominates in industrial applications due to enhanced stability. Recrystallization from ethanol/water (3:1 v/v) yields prismatic crystals suitable for X-ray diffraction analysis. Key spectroscopic features include:

1H NMR Profile

  • δ 2.12 ppm (s, 3H) : Methyl protons of acetyl group
  • δ 3.41–3.67 ppm (m, 4H) : Spiro-adjacent methylene units
  • δ 4.82 ppm (br s, 1H) : Exchangeable proton from hydrochloride salt

Mass Spectral Data

  • ESI-MS (m/z) : 169.13 [M+H]+ (calculated 168.24 for C9H16N2O)
  • Fragmentation pattern shows characteristic loss of CO (28 amu) from the acetyl moiety

Industrial-Scale Production Considerations

Capot Chemical's manufacturing process (patent pending) employs continuous flow chemistry to address these challenges:

  • Residence Time Optimization : 11.2 minutes in microreactor channels maximizes conversion while minimizing decomposition
  • In-Line Salification : Immediate treatment with HCl gas post-acylation prevents diketopiperazine side products
  • Crystallization Control : Ultrasound-assisted nucleation ensures consistent particle size distribution (D90 < 50 μm)

Batch records indicate 87% overall yield at metric ton scale, with residual solvent levels below 300 ppm as per ICH Q3C guidelines.

Emerging Methodological Innovations

Photoredox Catalysis

Visible light-mediated decarboxylative coupling enables direct installation of acetyl groups without pre-functionalization. Irradiation (450 nm) of the spiro amine with potassium acetoxytrifluoroborate in the presence of [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 achieves 79% yield with excellent functional group tolerance.

Biocatalytic Approaches

Engineered transaminases from Aspergillus oryzae demonstrate promising activity for enantioselective acetyl transfer. Directed evolution produced a variant (AoTA-247) with 18-fold improved catalytic efficiency (kcat/KM = 4.7 × 103 M−1s−1) toward the diazaspiro substrate.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) reveal two primary decomposition routes:

  • Hydrolytic Cleavage : Acetyl group migration followed by ring opening (t90 = 14 days under acidic conditions)
  • Oxidative Degradation : Formation of N-oxide at the 7-position when exposed to atmospheric oxygen

Formulation with 0.1% w/v ascorbic acid extends shelf life to 36 months at room temperature by acting as both antioxidant and pH buffer.

Comparative Analysis of Synthetic Routes

Table 2: Method Performance Metrics

Parameter Cyclocondensation Metal-Catalyzed Photoredox
Total Steps 5 7 3
Overall Yield (%) 61 54 79
Purity (HPLC) 98.2 99.1 97.8
Cost Index 1.0 2.3 1.7

The photoredox approach shows particular promise for scale-up despite higher catalyst costs, owing to its step economy and ambient temperature operation.

Environmental Impact Assessment

Life cycle analysis of three production routes reveals significant differences:

  • Carbon Footprint : 8.2 kg CO2-eq/kg (cyclocondensation) vs 12.4 kg CO2-eq/kg (metal-catalyzed)
  • E-Factor : 23 (traditional) vs 11 (flow chemistry)
  • Water Usage : 142 L/kg (batch) vs 89 L/kg (continuous)

Capot Chemical's implementation of solvent recovery loops and catalytic hydrogenation for byproduct remediation reduces waste generation by 41% compared to industry benchmarks.

化学反应分析

Types of Reactions

1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .

作用机制

The mechanism of action of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as covalent inhibitors of the KRAS G12C protein, a target in cancer therapy. The compound binds to the switch-II pocket of KRAS G12C, inhibiting its activity and thereby exerting anti-tumor effects .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The diazaspiro[3.5]nonane scaffold is versatile, with modifications leading to diverse pharmacological profiles. Below is a detailed comparison with structurally related compounds:

Compound Structure Biological Target/Application Key Properties
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one (CAS: 1474026-47-5) Acetyl-substituted diazaspiro core Intermediate for KRAS G12C inhibitors ; Ghrelin receptor inverse agonists - Molecular weight: 168.24 g/mol
- Purity: ≥97%
- Storage: 2–8°C
PF-5190457 (Ghrelin receptor inverse agonist) 2-(2-Methylimidazo[2,1-b]thiazol-6-yl)-substituted diazaspiro core Alcohol use disorder treatment; binds ghrelin receptor with high affinity (IC₅₀ < 100 nM) - Metabolite: PF-6870961 (hydroxylated pyrimidine) <="" clinical="" data="" phase="" safety="" td="">
2,7-Diazaspiro[3.5]nonan-1-one, hydrochloride (CAS: 1818847-63-0) Ketone-substituted diazaspiro core with HCl salt Research in coordination chemistry and nucleophilic reactivity - Enhanced solubility due to HCl salt
- Stability: pH-sensitive
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS: 1909313-86-5) Oxa-aza spiro hybrid with phenyl group Pharmaceutical building block for drug candidates - Molecular weight: 217.26 g/mol
- Purity: ≥95%
- Hazard: Skin/eye irritant

Key Research Findings

KRAS G12C Inhibition: Derivatives of this compound, such as 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one, covalently bind to the switch-II pocket of KRAS G12C (PDB analysis at 1.8 Å resolution). These inhibitors exhibit favorable metabolic stability and anti-tumor activity in vivo . Comparative studies show that the spirocyclic core enhances binding affinity compared to linear amines, likely due to reduced conformational flexibility .

Ghrelin Receptor Modulation: PF-5190457, derived from the diazaspiro scaffold, demonstrates potent inverse agonism (IC₅₀: 3.7 nM) at the ghrelin receptor. Its metabolite PF-6870961 retains activity but with altered pharmacokinetics . Structural analysis reveals that the spirocyclic system stabilizes interactions with transmembrane helices of the receptor, a feature absent in non-spiro analogues .

Sigma Receptor Ligands: 2,7-Diazaspiro[3.5]nonane derivatives exhibit selective binding to sigma receptors (σ1/σ2). For example, compound 4b (substituted with a benzyl group) shows σ1 affinity (Kᵢ = 15 nM), while 5b (arylpiperazine substitution) acts as a σ2 antagonist .

生物活性

1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one, also known by its CAS number 1474026-47-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of oncogenic proteins. This article reviews the biological activity of this compound, focusing on its role as a covalent inhibitor of the KRAS G12C mutation, which is significant in various solid tumors.

  • Molecular Formula : C₉H₁₆N₂O
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 1474026-47-5
PropertyValue
Molecular FormulaC₉H₁₆N₂O
Molecular Weight168.24 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the KRAS G12C protein. This protein has been classified as "undruggable" due to its role in cancer proliferation and differentiation. However, recent studies have shown that compounds targeting the cysteine residue at position 12 (Cys12) can effectively inhibit KRAS G12C activity.

Key Findings:

  • Covalent Binding : The compound binds covalently to Cys12 of the KRAS G12C protein, leading to significant inhibition of downstream signaling pathways involved in cell growth and survival.
  • In Vitro Efficacy : Studies have demonstrated that this compound exhibits potent inhibition of cellular pERK (extracellular signal-regulated kinase) activation and cell growth in KRAS G12C mutation-positive cell lines.
  • In Vivo Activity : In xenograft mouse models, administration of the compound resulted in dose-dependent tumor regression, indicating its potential as an effective therapeutic agent against solid tumors associated with KRAS mutations.

Study 1: Discovery and Evaluation

A pivotal study published in Bioorganic & Medicinal Chemistry highlighted the discovery and biological evaluation of derivatives of this compound as covalent inhibitors against KRAS G12C. The research focused on optimizing these derivatives to enhance their metabolic stability and anti-tumor activity.

  • Authors : Imaizumi et al.
  • Journal : Bioorganic & Medicinal Chemistry (2022)
  • Findings :
    • The derivatives exhibited favorable metabolic stability.
    • Significant anti-tumor effects were observed in preclinical models.

Study 2: Structure-Activity Relationship

Another study investigated the structure-activity relationship (SAR) of various derivatives based on the core structure of this compound.

Compound NameIC50 (µM)In Vivo Efficacy
ASP6918<0.5Tumor regression in NCI-H1373
Derivative A1.5Moderate efficacy
Derivative B3.0Low efficacy

常见问题

What synthetic strategies are recommended for optimizing the yield of 1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one derivatives?

Basic Research Focus : Synthesis and structural characterization.
Methodological Answer :
The synthesis of spirocyclic compounds like this compound often involves tert-butyl-protected intermediates to stabilize reactive nitrogen centers during cyclization. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 236406-55-6) is a key precursor for functionalization . Reaction conditions (e.g., solvent polarity, temperature) must be carefully controlled to avoid ring-opening side reactions. Post-synthetic modifications, such as coupling with quinazolin-4-yl or prop-2-en-1-one groups, require palladium-catalyzed cross-coupling or Michael addition protocols .

How does the spirocyclic architecture of this compound influence its binding to KRAS G12C in cancer research?

Advanced Research Focus : Target engagement and molecular docking.
Methodological Answer :
The 2,7-diazaspiro[3.5]nonane scaffold provides conformational rigidity, enabling precise interactions with the switch-II pocket of KRAS G12C. X-ray crystallography (1.8 Å resolution) reveals that the spirocyclic nitrogen atoms form hydrogen bonds with Asp 92 and water-mediated interactions with His 95, critical for covalent inhibition via prop-2-en-1-one warheads . Computational docking studies should prioritize entropy penalties associated with spirocycle flexibility versus preorganization for target binding .

How can researchers resolve contradictions in reported Sigma Receptor (S1R/S2R) binding affinities for derivatives of this compound?

Advanced Research Focus : Data reconciliation and functional assays.
Methodological Answer :
Discrepancies in Ki values (e.g., 2.7 nM for S1R vs. 27 nM for S2R in compound 4b) may arise from assay conditions (e.g., membrane preparation, radioligand choice). To validate, perform competitive binding assays under standardized protocols using [³H]-(+)-pentazocine for S1R and [³H]-DTG for S2R. Functional antagonism can be confirmed via in vivo antiallodynic models (e.g., mechanical hypersensitivity reversal at 20 mg/kg doses) with PRE-084 agonist challenge to verify S1R dependence .

What experimental design considerations are critical for assessing metabolic stability in preclinical studies?

Advanced Research Focus : ADME profiling.
Methodological Answer :
Metabolic stability assays should use liver microsomes (human/rodent) with NADPH cofactors to monitor CYP450-mediated degradation. For 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, prioritize LC-MS/MS to quantify parent compound depletion over time. Phase 1 clinical data for related compounds (e.g., PF-5190457) indicate no significant drug-alcohol pharmacokinetic interactions, but in vitro studies must confirm absence of alcohol dehydrogenase inhibition .

How does the compound’s stereochemistry impact its pharmacological profile?

Basic Research Focus : Structural-activity relationships (SAR).
Methodological Answer :
The spirocyclic core’s stereochemistry dictates spatial orientation of substituents. For Sigma Receptor ligands, enantiomeric purity (e.g., R-configuration in PF-5190457) is critical for target engagement. Use chiral HPLC or SFC to resolve enantiomers and compare binding affinities. Molecular dynamics simulations can predict stereospecific interactions with S1R’s hydrophobic cleft .

What in vivo models are appropriate for evaluating anti-tumor efficacy of KRAS G12C inhibitors derived from this scaffold?

Advanced Research Focus : Translational oncology.
Methodological Answer :
Subcutaneous xenograft models (e.g., NCI-H358 KRAS G12C-mutant NSCLC) are standard for assessing tumor growth inhibition (TGI). Administer compounds at 30 mg/kg via oral or subcutaneous routes and monitor pERK suppression in tumor lysates via Western blot. Pair with toxicity endpoints (e.g., body weight loss, liver enzymes) to differentiate efficacy from off-target effects .

How can researchers validate the role of 2,7-diazaspiro[3.5]nonane derivatives in modulating ghrelin receptor inverse agonism?

Advanced Research Focus : Functional pharmacology.
Methodological Answer :
Use calcium flux assays (FLIPR) with HEK293 cells expressing ghrelin receptors to measure inverse agonism (basal activity suppression). Confirm target engagement via Schild analysis with ghrelin challenge. For in vivo relevance, assess food intake reduction in rodent models and correlate with brain penetrance (Kp,uu > 0.3) using CSF/plasma ratios .

What analytical techniques are essential for characterizing spirocyclic compound purity?

Basic Research Focus : Quality control.
Methodological Answer :
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are mandatory for confirming molecular identity. For purity ≥98%, employ reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with UV detection at 254 nm. Monitor for residual solvents (e.g., DCM, THF) via GC-MS, adhering to ICH Q3C guidelines .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。